3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Overview
Description
Here's a synthesized overview based on the related compounds found, which may guide further investigation into related chemical research:
Synthesis Analysis
Pyrazole derivatives, including those with substituted phenyl groups, are typically synthesized through regiospecific reactions, where identifying the correct regioisomer can be challenging without crystallographic analysis. Techniques like single-crystal X-ray diffraction are crucial for unambiguous structural determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Crystal structure analyses reveal the molecular geometries, showing compounds often crystallize in specific space groups with detailed parameters such as unit cell dimensions and angles. These analyses are complemented by DFT calculations to compare experimental data with theoretical models (Şahin et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, forming compounds with potentially interesting biological activities. Synthesis pathways often involve cyclocondensation reactions, yielding compounds with diverse substituents (Bonacorso et al., 2015).
Physical Properties Analysis
Characterization techniques such as FT-IR, NMR, and mass spectrometry are integral for identifying physical properties. X-ray crystallography provides insights into the solid-state structure, highlighting aspects like hydrogen bonding and molecular packing (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives can be explored through spectroscopic methods and crystallographic studies, with attention to interactions like hydrogen bonding and π-stacking. These properties are crucial for understanding the reactivity and potential applications of these compounds (Jayasudha, Balachandran, & Narayana, 2020).
Scientific Research Applications
Structural Characterization and Tautomerism
- Annular Tautomerism of Curcuminoid NH-Pyrazoles : Studies on NH-pyrazoles, closely related to the query compound, have been determined by X-ray crystallography to understand their structural characteristics and tautomerism, crucial for chemical and pharmaceutical applications (Cornago et al., 2009).
Synthesis and Structure Elucidation
- Pyrazoline Derivatives Synthesis : Research into the synthesis of pyrazoline derivatives, which share a similar pyrazolyl core with the query compound, focuses on their structure elucidation and potential for creating new materials or therapeutic agents (Kariuki et al., 2021).
Hydrogen Bonding and Crystal Structure
- Hydrogen Bonding in Antipyrine Derivatives : Investigations into the hydrogen bonding and crystal structure of antipyrine derivatives, reflecting on the intermolecular interactions that could influence the physical properties of related compounds like the query molecule (Rukk et al., 2021).
Antioxidant and Antimicrobial Activity
- Novel Pyrazolyl-Pyridines : A study introducing novel pyrazolyl-pyridines, examining their antioxidant and antimicrobial activities, indicating the potential for similar compounds to be used in developing treatments or preservatives (Bonacorso et al., 2015).
Chemical Reactions and Synthesis Routes
- Alkylation of CH-Acids : Research detailing the alkylation of CH-acids with halomethyl derivatives, pertinent to understanding the reactivity and synthetic pathways that could be applicable to compounds with similar structures (Pevzner et al., 2020).
properties
IUPAC Name |
(Z)-3-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-12-16(10-22-23(12)2)18(24)7-6-14-4-5-15(26-14)11-25-19-8-3-13(20)9-17(19)21/h3-10H,11H2,1-2H3/b7-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJCDSYCYMODPH-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C\C2=CC=C(O2)COC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.